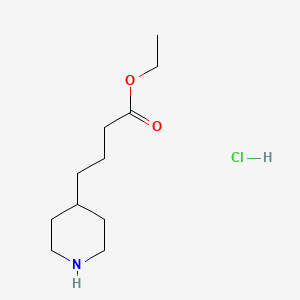
Ethyl 4-(piperidin-4-yl)butanoate hydrochloride
Descripción general
Descripción
Ethyl 4-(piperidin-4-yl)butanoate hydrochloride is an organic compound that belongs to the class of compounds known as piperidines . These are compounds containing a piperidine ring, which is a saturated aliphatic six-member ring with one nitrogen atom and five carbon atoms . The molecular formula of this compound is C11H22ClNO2 .
Molecular Structure Analysis
The molecular structure of Ethyl 4-(piperidin-4-yl)butanoate hydrochloride consists of a piperidine ring attached to a butanoate group. The molecular formula is C11H22ClNO2 . The average mass is 235.751 Da and the monoisotopic mass is 235.133911 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of Ethyl 4-(piperidin-4-yl)butanoate hydrochloride include a molecular formula of C11H22ClNO2 and an average mass of 235.751 Da . More specific properties such as melting point, boiling point, and solubility might be found in specialized chemical databases.Aplicaciones Científicas De Investigación
Summary of the Application
“Ethyl 4-(piperidin-4-yl)butanoate hydrochloride”, also known as “4-Piperidine butyric acid hydrochloride”, is used as a reactant in the synthesis of FK866 analogs . FK866 is a known inhibitor of NAD biosynthesis .
Results or Outcomes
The outcomes of these reactions are FK866 analogs, which are potential inhibitors of NAD biosynthesis . These compounds could have potential applications in medical research, particularly in the study of diseases related to NAD metabolism.
2. Application in the Modification of 3-amidinophenylalanine-derived Matriptase Inhibitors
Summary of the Application
“Ethyl 4-(piperidin-4-yl)butanoate hydrochloride” is used as a reactant for the modification of 3-amidinophenylalanine-derived matriptase inhibitors . Matriptase is a type of serine protease that plays a crucial role in cellular processes, and its inhibitors are of significant interest in the development of therapeutic agents.
Results or Outcomes
The outcomes of these reactions are modified matriptase inhibitors, which could have potential applications in the development of therapeutic agents .
3. Application in Reactions between Weinreb Amides and 2-Magnesiated Oxazoles
Summary of the Application
“Ethyl 4-(piperidin-4-yl)butanoate hydrochloride” is used as a reactant for reactions between Weinreb amides and 2-magnesiated oxazoles . These reactions are important for the synthesis of various organic compounds.
Results or Outcomes
The outcomes of these reactions are various organic compounds, which could have potential applications in the synthesis of pharmaceuticals and other chemical products .
4. Application in the Synthesis of NAmPRTase Inhibitors
Summary of the Application
“Ethyl 4-(piperidin-4-yl)butanoate hydrochloride” is used as a reactant for the synthesis of NAmPRTase inhibitors . NAmPRTase is an enzyme involved in the biosynthesis of NAD, a crucial coenzyme in cellular metabolism.
Results or Outcomes
The outcomes of these reactions are NAmPRTase inhibitors, which could have potential applications in medical research, particularly in the study of diseases related to NAD metabolism .
5. Application in the Synthesis of 2,6-bis(2/4-hydroxyphenyl)piperidin-4-one Derivatives
Summary of the Application
“Ethyl 4-(piperidin-4-yl)butanoate hydrochloride” is used as a reactant for the synthesis of 2,6-bis(2/4-hydroxyphenyl)piperidin-4-one derivatives . These derivatives are synthesized using greener deep eutectic solvent media .
Results or Outcomes
The outcomes of these reactions are 2,6-bis(2/4-hydroxyphenyl)piperidin-4-one derivatives . These compounds could have potential applications in various fields, including pharmaceuticals and other chemical products .
6. Application in the Synthesis of Piperidine Derivatives
Summary of the Application
“Ethyl 4-(piperidin-4-yl)butanoate hydrochloride” is used as a reactant for the synthesis of various piperidine derivatives . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Results or Outcomes
The outcomes of these reactions are various piperidine derivatives . These compounds could have potential applications in the development of therapeutic agents .
Propiedades
IUPAC Name |
ethyl 4-piperidin-4-ylbutanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO2.ClH/c1-2-14-11(13)5-3-4-10-6-8-12-9-7-10;/h10,12H,2-9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMPWYBAVVLQTIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCC1CCNCC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20676382 | |
| Record name | Ethyl 4-(piperidin-4-yl)butanoate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20676382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(piperidin-4-yl)butanoate hydrochloride | |
CAS RN |
473987-07-4 | |
| Record name | Ethyl 4-(piperidin-4-yl)butanoate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20676382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-Chloro-2-[(4-fluorobenzyl)oxy]benzoyl chloride](/img/structure/B1420726.png)
![5-Chloro-2-[(4-chlorobenzyl)oxy]benzoyl chloride](/img/structure/B1420727.png)









